2-(Benzoyloxymethyl)benzoic acid

Catalog No.
S1906712
CAS No.
58249-83-5
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzoyloxymethyl)benzoic acid

CAS Number

58249-83-5

Product Name

2-(Benzoyloxymethyl)benzoic acid

IUPAC Name

2-(benzoyloxymethyl)benzoic acid

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

QDENBWUYSUBCID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O

Precursor for Functional Molecules:

  • One of the primary research applications of 2-(Benzoyloxymethyl)benzoic acid lies in its role as a precursor for various functional molecules. By reacting it with oxalyl chloride, researchers can synthesize 2-(Benzoyloxymethyl)benzoyl chloride (BMBC). BMBC serves as an intermediate for further reactions, enabling the preparation of compounds like dimethyl 2-(benzoyloxymethyl)benzoylphosphonate and 2-Benzoyloxymethylbenzoic acid 4-nitrophenyl ester.

Research on Amide Formation:

  • Scientific studies have explored the use of 2-(Benzoyloxymethyl)benzoic acid for the synthesis of specific amides. For instance, research has shown its potential in reacting with glycinamide, followed by the addition of PCl3, to yield 2-[2-(Benzoyloxymethyl)benzamido]acetamide. This demonstrates the possibilities of this compound in amide synthesis.

Limitations and Future Directions:

  • It's important to note that current research on 2-(Benzoyloxymethyl)benzoic acid appears limited. More studies are needed to fully explore its potential as a synthetic intermediate and its possible applications in various scientific fields.

Finding Further Information:

  • For a more comprehensive understanding of 2-(Benzoyloxymethyl)benzoic acid and its properties, researchers can refer to scientific databases like PubChem [] and chemical suppliers like Sigma-Aldrich [] for detailed information on the compound's structure, properties, and safety data sheets.

2-(Benzoyloxymethyl)benzoic acid is an organic compound with the molecular formula C15H12O4C_{15}H_{12}O_{4} and a molecular weight of approximately 256.25 g/mol. This compound features a benzoyloxymethyl group attached to a benzoic acid structure, making it a derivative of benzoic acid. Its chemical structure consists of a benzene ring substituted at the second position with a benzoyloxymethyl group, which enhances its reactivity and solubility characteristics. The compound is known for its potential applications in organic synthesis and medicinal chemistry.

Due to its functional groups. Notable reactions include:

  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
  • Acylation: The compound can be acylated to produce derivatives such as 2-(Benzoyloxymethyl)benzoyl chloride by reacting with oxalyl chloride .
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, releasing carbon dioxide and forming other aromatic compounds.

Synthesis of 2-(Benzoyloxymethyl)benzoic acid can be achieved through several methods. A common synthetic route involves:

  • Starting Materials: Phthalide and benzoyl chloride are utilized as starting materials.
  • Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions to facilitate the formation of the desired product .

This method is advantageous due to its relatively straightforward approach and the availability of starting materials.

2-(Benzoyloxymethyl)benzoic acid has several applications, particularly in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: The compound is explored for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial formulations.
  • Chemical Industry: It can be used in the production of various esters and derivatives for industrial applications.

Interaction studies involving 2-(Benzoyloxymethyl)benzoic acid focus on its reactivity with other chemical agents. Key interactions include:

  • Reactivity with Oxidizing Agents: The compound may react vigorously with strong oxidizing acids, generating heat and potentially hazardous by-products .
  • Biological Interactions: Investigations into its interactions with biological systems are ongoing, particularly regarding its efficacy and safety profile when used in medicinal applications.

Several compounds share structural similarities with 2-(Benzoyloxymethyl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC7H6O2C_{7}H_{6}O_{2}Simple carboxylic acid, widely used as a preservative.
2-Methylbenzoic AcidC8H8O2C_{8}H_{8}O_{2}Methyl group at the ortho position enhances solubility.
Benzyl BenzoateC14H12O2C_{14}H_{12}O_{2}Ester of benzoic acid, used as a fragrance and solvent.
Benzoyl PeroxideC14H10O4C_{14}H_{10}O_{4}Strong oxidizing agent, used in polymerization reactions.

Uniqueness

What sets 2-(Benzoyloxymethyl)benzoic acid apart is its specific combination of a benzoyloxymethyl group with a benzoic acid moiety, which potentially enhances its biological activity compared to simpler benzoic acid derivatives. Its complex structure allows for diverse chemical reactivity not found in simpler compounds like benzoic acid itself.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58249-83-5

Wikipedia

2-[(Benzoyloxy)methyl]benzoic acid

Dates

Modify: 2023-08-16

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